[(5-Bromothiophen-2-yl)methyl](ethyl)methylamine
Overview
Description
“(5-Bromothiophen-2-yl)methylmethylamine”, also known as BTEM, is a chemical compound. It has a CAS Number of 90553-43-8 and a molecular weight of 206.11 . The IUPAC name for this compound is N-[(5-bromo-2-thienyl)methyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for “(5-Bromothiophen-2-yl)methylmethylamine” is 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“(5-Bromothiophen-2-yl)methylmethylamine” is a liquid at room temperature . Its storage temperature is normal .
Scientific Research Applications
Antibacterial and Antifungal Applications : A study by Sharma et al. (2022) explored the solvent-free synthesis of 5-bromothiophene based compounds, demonstrating their significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.
Organic Synthesis and Chemical Reactions : The work of Fu et al. (2012) describes the use of 5-bromothiophene derivatives in the palladium-catalysed direct arylation of heteroaromatics, highlighting its utility in organic synthesis and chemical reactions.
Educational and Research Applications : A study by Min (2015) details an organic experiment for undergraduate students, using 2-bromothiophene as a starting material. This demonstrates its application in educational settings and as a precursor in scientific research.
Potential in Metal Chemotherapy and DNA Binding : Research by Warad et al. (2020) on a Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde shows potential in developing new metal chemotherapy agents, emphasizing its DNA-binding properties.
Antioxidant Properties : A study by Althagafi (2022) on derivatives of 5-bromothiophene indicates significant antioxidant activities, suggesting its application in the development of antioxidant agents.
Herbicidal Activity : Hwang et al. (2006) synthesized a compound with 3-bromothiophen-2-yl and demonstrated its potent herbicidal activity, indicating its potential use in agriculture.
Pharmaceutical Applications : The synthesis and characterization of A-80426, which includes the use of related compounds, suggests its potential as an antidepressant combining α-2 antagonism with 5-HT uptake inhibition (Meyer et al., 1995).
Neurological Research : A study on brominated thienyl chalcones, related to bromothiophene, as reversible MAO-B inhibitors highlights its relevance in neurological research and potential therapeutic applications (Mathew et al., 2016).
These studies collectively demonstrate the wide-ranging applications of (5-Bromothiophen-2-yl)methylmethylamine and its derivatives in fields like pharmaceuticals, agriculture, education, and chemical synthesis.
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNS/c1-3-10(2)6-7-4-5-8(9)11-7/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOZXZFVZLNCKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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